molecular formula C4H6BrClN2S B159858 2-Amino-5-bromo-4-methylthiazole hydrochloride CAS No. 133692-16-7

2-Amino-5-bromo-4-methylthiazole hydrochloride

Cat. No. B159858
M. Wt: 229.53 g/mol
InChI Key: OTWSIBXEPMKIFH-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylthiazole hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S . It is a brominated thiazole compound used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-4-methylthiazole hydrochloride can be represented by the SMILES string CC1=C(SC(=N1)N)Br.Cl . The InChI representation is InChI=1S/C4H5BrN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-bromo-4-methylthiazole hydrochloride are not detailed in the search results, compounds of similar structure have been used in the preparation of coumarin derivatives with antimicrobial properties .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-methylthiazole hydrochloride has a molecular weight of 229.53 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid .

Scientific Research Applications

Organic Synthesis and Material Science Applications

Thiazole and its derivatives are crucial in the fine organic synthesis industry, where they serve as raw materials for producing agricultural products, pharmaceuticals, dyes, and high-energy materials. They are also used in the creation of anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across applied sciences, biotechnology, energy, and chemistry, underscoring the versatility and importance of thiazole derivatives in both industrial and research settings (Nazarov et al., 2021).

Pharmaceutical Research

1,2,4-Triazole-containing scaffolds, which are structurally similar to thiazole derivatives, are featured in numerous pharmaceuticals and biologically active compounds. These scaffolds are investigated for their potential against cancer, microbial infections, and various diseases. Recent strategies focus on synthesizing these compounds using 3-amino-1,2,4-triazole, highlighting ongoing efforts to discover new drug candidates and efficient methodologies for accessing 1,2,4-triazole-containing scaffolds (Nasri et al., 2021).

Neuroprotective Strategies

Investigations into neuroprotective strategies for cerebrovascular stroke have explored a variety of compounds for their potential to prevent secondary cerebral injury and minimize disability. While not directly related to 2-Amino-5-bromo-4-methylthiazole hydrochloride, this research area demonstrates the interest in discovering and utilizing novel compounds for therapeutic purposes in complex medical conditions (Karsy et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary measures include wearing suitable gloves, protective clothing, and eye protection .

properties

IUPAC Name

5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSIBXEPMKIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596831
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-methylthiazole hydrochloride

CAS RN

133692-16-7
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylthiazole hydrochloride (3.0 g) in acetic acid (20 ml) was added once N-bromosuccinimide (4.0 g) at room temperature with stirring. The mixture was stirred at room temperature for 1.5 hours and the reaction mixture was poured into isopropyl ether under ice cooling. The precipitates were collected by filtration, washed with ethyl ether and dried in vacuo to give 2-amino-5-bromo-4-methylthiazole hydrochloride (4.1 g, yield: 89.1%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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